5a-Androst-3-en-17-one 5a-Androst-3-en-17-one elongs to the class of organic compounds known as androstane steroids. These are steroids with a structure based on the 19-carbon androstane skeleton. Thus, is considered to be a steroid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.
(5alpha)-androst-3-en-17-one is an androstanoid that is (5alpha)-androst-3-ene substituted by an oxo group at position 5. It has a role as a human metabolite. It is a 17-oxo steroid and an androstanoid.
Brand Name: Vulcanchem
CAS No.: 14935-81-0
VCID: VC20989989
InChI: InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3,5,13-16H,4,6-12H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1
SMILES: CC12CCC=CC1CCC3C2CCC4(C3CCC4=O)C
Molecular Formula: C19H28O
Molecular Weight: 272.4 g/mol

5a-Androst-3-en-17-one

CAS No.: 14935-81-0

Cat. No.: VC20989989

Molecular Formula: C19H28O

Molecular Weight: 272.4 g/mol

* For research use only. Not for human or veterinary use.

5a-Androst-3-en-17-one - 14935-81-0

Specification

Description elongs to the class of organic compounds known as androstane steroids. These are steroids with a structure based on the 19-carbon androstane skeleton. Thus, is considered to be a steroid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.
(5alpha)-androst-3-en-17-one is an androstanoid that is (5alpha)-androst-3-ene substituted by an oxo group at position 5. It has a role as a human metabolite. It is a 17-oxo steroid and an androstanoid.
CAS No. 14935-81-0
Molecular Formula C19H28O
Molecular Weight 272.4 g/mol
IUPAC Name (5S,8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Standard InChI InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3,5,13-16H,4,6-12H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1
Standard InChI Key RJWNCDOWHNLVPF-HKQXQEGQSA-N
Isomeric SMILES C[C@]12CCC=C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C
SMILES CC12CCC=CC1CCC3C2CCC4(C3CCC4=O)C
Canonical SMILES CC12CCC=CC1CCC3C2CCC4(C3CCC4=O)C

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